molecular formula C23H16N2O4 B3684681 2-(2-METHOXYPHENYL)-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(2-METHOXYPHENYL)-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3684681
M. Wt: 384.4 g/mol
InChI Key: JTKUDRWJDHLEJV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique structure combining methoxyphenyl, benzoxazolyl, and isoindole-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxazole Ring: Starting with 2-aminophenol and an appropriate aldehyde or ketone, the benzoxazole ring is formed through a condensation reaction.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.

    Cyclization to Form Isoindole-Dione: The final step involves cyclization of the intermediate compounds to form the isoindole-dione structure. This can be achieved through a reaction with phthalic anhydride under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. The compound’s structure can be modified to enhance its efficacy and reduce side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazole moiety.

    5-Methyl-1,3-benzoxazol-2-yl derivatives: Lacks the methoxyphenyl and isoindole-dione moieties.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c1-13-7-10-19-17(11-13)24-21(29-19)14-8-9-15-16(12-14)23(27)25(22(15)26)18-5-3-4-6-20(18)28-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKUDRWJDHLEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-METHOXYPHENYL)-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-(2-METHOXYPHENYL)-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-(2-METHOXYPHENYL)-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-(2-METHOXYPHENYL)-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
Reactant of Route 5
2-(2-METHOXYPHENYL)-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
2-(2-METHOXYPHENYL)-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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